N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC20203754
Molecular Formula: C21H18N4O4S
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N4O4S |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C21H18N4O4S/c1-28-14-5-3-4-13(10-14)16-8-9-20(27)25(24-16)12-19(26)23-21-22-17-7-6-15(29-2)11-18(17)30-21/h3-11H,12H2,1-2H3,(H,22,23,26) |
| Standard InChI Key | GMUNSMLMJBCPTN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)OC |
Introduction
General Information
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound featuring a benzothiazole moiety and a pyridazinone ring. Its molecular formula is , with a molecular weight of approximately 479.5 g/mol. This compound is of interest in medicinal chemistry and pharmacology due to its potential for diverse chemical reactivity and biological activities, which are attributed to the presence of functional groups such as methoxy and acetamide.
Synthesis
The synthesis of N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves several steps. These steps necessitate careful control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yields and purity of the final product.
Biological Activities and Applications
Research indicates that compounds containing benzothiazole derivatives often exhibit a range of biological activities. N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has potential applications in various fields:
-
Medicinal Chemistry: As a building block for synthesizing more complex molecules with potential therapeutic effects.
-
Pharmacology: For developing new drugs targeting various diseases.
-
Material Science: In the creation of novel materials with unique properties.
Interaction Studies
Interaction studies involving N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide focus on its binding affinity to biological targets such as enzymes or receptors. Techniques employed in these studies include:
-
Spectroscopy: Examining the interaction between the compound and target molecules.
-
Molecular Docking: Using computational methods to predict binding modes and affinities.
Structural Analogs and Comparison
Several compounds share structural similarities with N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methoxybenzothiazole | Benzothiazole ring | Antimicrobial activity |
| 2-Amino-benzothiazole | Amino group on benzothiazole | Anticancer properties |
| Benzothiazole derivatives | Various substituents | Enzyme inhibition |
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is distinct due to its dual functionality as an amide and a complex benzothiazole derivative. This unique structure may lead to novel interactions and enhanced efficacy in biological applications compared to simpler analogs.
Other related compounds
-
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl12oxazolo[5,4-b]pyridine-4-carboxamide: This compound also contains a benzothiazole moiety and has potential antimicrobial and anticancer activities. Its molecular weight is approximately 386.5 g/mol.
-
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide: A benzothiazole derivative with a nitrobenzamide group .
-
2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide: Another benzothiazole derivative with an ethoxybenzamide group .
-
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide: A benzothiazole derivative with a butanamide group .
-
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide: A benzothiazole derivative with a propanamide group .
-
3-(1,3-benzodioxol-5-yl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide: A complex molecule with multiple ring systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume